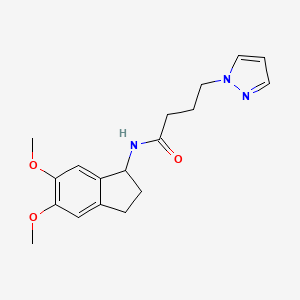

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-pyrazol-1-yl)butanamide

Description

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-pyrazol-1-yl)butanamide (molecular formula: C₁₈H₂₃N₃O₃; molecular weight: 329.4 g/mol) is a synthetic small molecule characterized by a 5,6-dimethoxy-substituted dihydroindenyl core linked via a butanamide chain to a pyrazole moiety.

Properties

Molecular Formula |

C18H23N3O3 |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-pyrazol-1-ylbutanamide |

InChI |

InChI=1S/C18H23N3O3/c1-23-16-11-13-6-7-15(14(13)12-17(16)24-2)20-18(22)5-3-9-21-10-4-8-19-21/h4,8,10-12,15H,3,5-7,9H2,1-2H3,(H,20,22) |

InChI Key |

LJSJIILQNGSAFD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(CCC2=C1)NC(=O)CCCN3C=CC=N3)OC |

Origin of Product |

United States |

Biological Activity

N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(1H-pyrazol-1-yl)butanamide is a compound of significant interest due to its potential biological activities. This article reviews the compound's synthesis, biological evaluations, mechanisms of action, and its implications in medicinal chemistry.

- Molecular Formula : C19H22N2O4

- Molecular Weight : 342.39 g/mol

- CAS Number : 691884-02-3

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available indene derivatives and pyrazole intermediates. The reaction conditions often include the use of strong acids or bases and specific catalysts to facilitate the formation of the desired amide linkage.

Inhibition of Cholinesterases

Recent studies have highlighted the compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes crucial in the breakdown of acetylcholine. For instance, a related compound demonstrated significant inhibitory activity with IC50 values of 0.32 µM for AChE and 0.43 µM for BuChE . This suggests that this compound may exhibit similar properties, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer’s.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties in various assays. In vitro studies indicated that it reduces pro-inflammatory cytokines and mediators, suggesting a mechanism that might involve the inhibition of nuclear factor kappa B (NF-kB) signaling pathways. This could position it as a candidate for treating inflammatory conditions .

Antioxidant Activity

Research indicates that this compound can reduce reactive oxygen species (ROS) levels and lipid peroxidation markers such as malondialdehyde (MDA). This antioxidant activity is crucial for protecting cells from oxidative stress-related damage .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition : By inhibiting cholinesterases, it increases acetylcholine levels in synaptic clefts.

- Anti-inflammatory Pathways : It may modulate inflammatory responses by interfering with signaling pathways such as NF-kB.

- Antioxidant Effects : The reduction of ROS indicates a protective effect on cellular components against oxidative damage.

Case Studies

A series of pharmacological evaluations were conducted to assess the efficacy and safety profile of this compound:

- Neuroprotective Studies : Animal models treated with this compound showed improved cognitive function and reduced neuroinflammation compared to controls.

- Toxicity Assessments : Toxicological evaluations revealed a favorable safety profile with minimal adverse effects at therapeutic doses.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key molecular and synthetic differences between the target compound and related analogs:

Key Observations:

- Core Modifications : While the target compound features a dihydroindenyl core, analogs like 12c replace this with a benzimidazole ring, introducing additional hydrogen-bonding capabilities through nitrogen atoms .

- Complexity: Compound B7 incorporates a spirocyclic oxazolidinone moiety and fluorobenzyl group, significantly increasing molecular weight and structural complexity compared to the target compound .

Spectral and Physicochemical Properties

- IR/NMR Data: For 12c, IR peaks at 3314 cm⁻¹ (N-H stretch) and 1639 cm⁻¹ (C=O stretch) confirm the presence of amide and aromatic groups. NMR data further validate the triazole and pyridine substituents .

- Solubility and Stability: The dimethoxy groups in the target compound and Y044-5320 may enhance solubility in polar solvents compared to non-polar analogs. The urea group in Y044-5320 could increase crystalline stability due to stronger intermolecular hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.